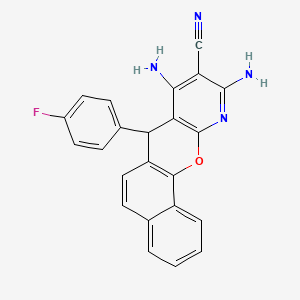![molecular formula C17H11BrClN3O5S B11463656 1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B11463656.png)
1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including bromine, nitro, chlorophenoxy, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the 2-bromo-5-nitrophenyl intermediate: This can be achieved by bromination and nitration of a suitable phenyl precursor.
Synthesis of the oxadiazole ring: This involves the cyclization of appropriate precursors under specific conditions, often using dehydrating agents.
Coupling reactions: The final step involves coupling the oxadiazole intermediate with the 2-bromo-5-nitrophenyl intermediate under suitable conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of bromine and nitro groups, it can participate in nucleophilic and electrophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Products with different substituents replacing the bromine or nitro groups.
Reduction: Amino derivatives.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: As a building block for creating novel materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE
- 1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Uniqueness
The uniqueness of 1-(2-BROMO-5-NITROPHENYL)-2-({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ETHAN-1-ONE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11BrClN3O5S |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H11BrClN3O5S/c18-14-6-3-11(22(24)25)7-13(14)15(23)9-28-17-21-20-16(27-17)8-26-12-4-1-10(19)2-5-12/h1-7H,8-9H2 |
InChI Key |
WPZKRFMNYPUBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11463574.png)
![2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol](/img/structure/B11463578.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-2-fluorobenzamide](/img/structure/B11463582.png)
![N-(1-benzylpiperidin-4-yl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11463587.png)
![5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester](/img/structure/B11463591.png)

![N-(2,6-dibromo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11463594.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B11463600.png)
![1-[3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11463609.png)
![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propan-1-one](/img/structure/B11463620.png)
![6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11463622.png)
![2-hydroxy-1-phenyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11463624.png)
![3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11463627.png)
![7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463631.png)
